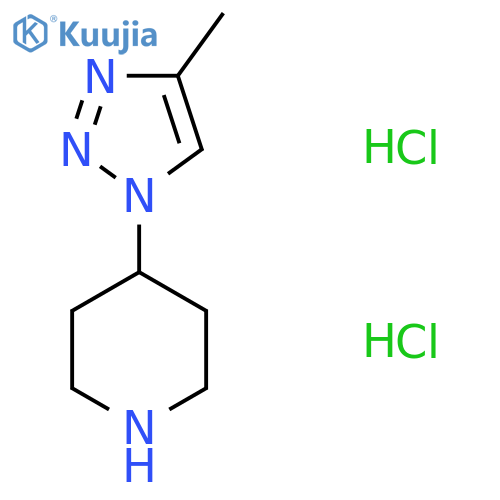Cas no 2567502-72-9 (4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)

2567502-72-9 structure
商品名:4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-27160438
- 4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride
- 2567502-72-9
- 4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
-
- インチ: 1S/C8H14N4.2ClH/c1-7-6-12(11-10-7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H
- InChIKey: QDMNKTMUJXBIII-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCC(CC1)N1C=C(C)N=N1
計算された属性
- せいみつぶんしりょう: 238.0752019g/mol
- どういたいしつりょう: 238.0752019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27160438-0.05g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
| Enamine | EN300-27160438-5.0g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
| 1PlusChem | 1P028TKF-500mg |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 500mg |
$1109.00 | 2023-12-18 | |
| Aaron | AR028TSR-1g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 1g |
$1519.00 | 2025-02-17 | |
| Aaron | AR028TSR-100mg |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 100mg |
$542.00 | 2025-02-17 | |
| Aaron | AR028TSR-50mg |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 50mg |
$372.00 | 2025-02-17 | |
| Aaron | AR028TSR-5g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride |
2567502-72-9 | 95% | 5g |
$4353.00 | 2023-12-15 | |
| Enamine | EN300-27160438-1.0g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
| Enamine | EN300-27160438-0.1g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
| Enamine | EN300-27160438-0.25g |
4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride |
2567502-72-9 | 95.0% | 0.25g |
$538.0 | 2025-03-20 |
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
2567502-72-9 (4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride) 関連製品
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
